8-Hydroxy-3,5-dimethyl-3,4-dihydro-2-benzopyran-1-one

Description

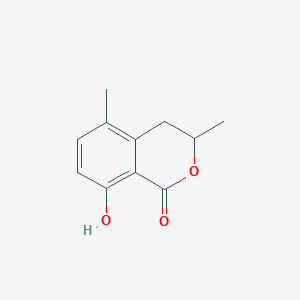

8-Hydroxy-3,5-dimethyl-3,4-dihydro-2-benzopyran-1-one is a benzopyran derivative characterized by a partially hydrogenated bicyclic structure (3,4-dihydro) with hydroxyl (-OH) and methyl (-CH₃) substituents at positions 8, 3, and 5. These compounds belong to the isocoumarin family, which are known for diverse biological activities, including antimicrobial and anti-inflammatory properties.

Key structural features influencing reactivity and function include:

- Methyl groups: Influence steric hindrance and lipophilicity.

- Dihydro (3,4-hydrogenated) ring: Reduces aromaticity, altering electronic properties compared to fully aromatic benzopyrans.

Properties

IUPAC Name |

8-hydroxy-3,5-dimethyl-3,4-dihydroisochromen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-3-4-9(12)10-8(6)5-7(2)14-11(10)13/h3-4,7,12H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETSBBYQOFXYGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=CC(=C2C(=O)O1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

5-Methylmellein can be synthesized through various methods. One common approach involves the isolation of the compound from fungal cultures. For instance, the fungus Didymobotryum rigidum has been used to produce 5-Methylmellein . The preparation process typically involves the following steps:

Cultivation: The fungus is cultivated in a suitable medium, such as potato dextrose agar or yeast malt sucrose broth.

Extraction: The culture broth is extracted using organic solvents like ethyl acetate.

Purification: The crude extract is purified using chromatographic techniques to isolate 5-Methylmellein.

Industrial production methods may involve large-scale fermentation processes, followed by extraction and purification steps to obtain the compound in significant quantities .

Chemical Reactions Analysis

5-Methylmellein undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Methylmellein has a wide range of scientific research applications:

Chemistry: It serves as a model compound for studying polyketide biosynthesis and chemical transformations.

Biology: The compound is used to investigate fungal secondary metabolism and its regulation.

Medicine: 5-Methylmellein has shown potential as an inhibitor of fungal sirtuins and human monoamine oxidase A, making it a candidate for drug development

Mechanism of Action

The mechanism of action of 5-Methylmellein involves its interaction with specific molecular targets. For instance, it inhibits fungal sirtuins, which are NAD±dependent histone deacetylases involved in regulating gene expression and secondary metabolism . In humans, 5-Methylmellein inhibits monoamine oxidase A, an enzyme responsible for the breakdown of neurotransmitters like serotonin and dopamine . This inhibition can modulate neurotransmitter levels and has potential therapeutic implications for neuropsychiatric disorders .

Comparison with Similar Compounds

Structural and Functional Analysis

- Substituent Position: Methyl groups at positions 3 and 5 (hypothetical target compound) vs. Methoxy groups (e.g., 6-OCH₃ in ): Enhance metabolic stability by blocking oxidative degradation.

Hydrogenation Status :

- The 3,4-dihydro moiety in all listed compounds reduces ring aromaticity, increasing flexibility and altering electronic distribution compared to fully unsaturated benzopyrans.

- Chlorinated analogs (e.g., 8-Cl in ) are more reactive in electrophilic substitution reactions.

Biological Activity

8-Hydroxy-3,5-dimethyl-3,4-dihydro-2-benzopyran-1-one, also known by its IUPAC name 1H-2-benzopyran-1-one, 3,4-dihydro-8-hydroxy-3,5-dimethyl-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed exploration of its biological effects, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C11H12O3

- Molecular Weight : 192.2112 g/mol

- CAS Number : 7734-92-1

- Structure : The compound features a benzopyran core with hydroxyl and methyl substituents that influence its biological properties.

Biological Activities

Recent studies have highlighted various biological activities associated with this compound, including:

1. Antitumor Activity

Research indicates that compounds within the benzopyran family exhibit significant antitumor properties. For instance, studies have shown that derivatives of benzopyrans can inhibit cancer cell proliferation across multiple cell lines. In particular, 8-hydroxy derivatives have demonstrated cytotoxicity against human cancer cell lines such as HeLa and HCT116, with IC50 values ranging from 0.7 to 14.0 μM .

2. Antibacterial Properties

The compound has been evaluated for its antibacterial activity against various strains of bacteria. A study reported moderate antibacterial effects against Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 66.7 μM . The structural features of benzopyrans are believed to contribute to their ability to disrupt bacterial cell membranes.

3. Anti-inflammatory Effects

8-Hydroxy-3,5-dimethyl-3,4-dihydro-2-benzopyran-1-one has shown promise in reducing inflammation. Compounds from the same class have been observed to inhibit pro-inflammatory cytokine production in vitro, suggesting potential applications in inflammatory diseases .

4. Enzyme Inhibition

The compound exhibits inhibitory activity against several enzymes involved in metabolic processes. For example, it has been reported to inhibit cytochrome P450 isoenzymes, which play crucial roles in drug metabolism and synthesis of steroid hormones .

The biological activities of 8-hydroxy derivatives are largely attributed to their ability to interact with various molecular targets:

- Reactive Oxygen Species (ROS) Modulation : These compounds can modulate oxidative stress by scavenging free radicals or enhancing antioxidant defenses.

- Signal Transduction Pathways : They may influence signaling pathways related to cell survival and apoptosis, particularly through the modulation of NF-kB and MAPK pathways.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Antitumor Efficacy : A study involving the treatment of human glioma cells with 8-hydroxy derivatives showed a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent .

- Antibacterial Screening : In a comparative study of various benzopyran derivatives against Escherichia coli and Staphylococcus aureus, the tested compound exhibited notable antibacterial activity comparable to established antibiotics .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8-Hydroxy-3,5-dimethyl-3,4-dihydro-2-benzopyran-1-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of phenolic precursors under acidic or catalytic conditions. For example, Friedel-Crafts acylation or intramolecular esterification can be employed. Optimization includes varying solvents (e.g., acetic acid or toluene), temperature (80–120°C), and catalysts (e.g., p-toluenesulfonic acid). Purity is monitored via HPLC (≥95%) and confirmed by melting point analysis (128–131°C) .

Q. How should researchers characterize this compound to confirm its structural identity and purity?

- Methodological Answer : Use a combination of:

- Spectroscopy : - and -NMR to verify substituents (e.g., methyl groups at C3 and C5, hydroxyl at C8) .

- Chromatography : HPLC with UV detection (λ = 280 nm) to assess purity.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (192.211 g/mol) .

- Melting Point : Consistent with literature values (128–131°C) .

Q. What are the stability profiles of this compound under different storage conditions?

- Methodological Answer : Stability testing should include:

- Thermal Stability : Store at 2–8°C in airtight containers to prevent degradation.

- Light Sensitivity : Protect from UV exposure using amber glassware.

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the lactone ring.

- Note: Limited reactivity data exist; avoid incompatible materials (e.g., strong oxidizers) until further studies .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. For aerosol generation, use NIOSH-approved respirators (e.g., P95 for particulates) .

- Ventilation : Conduct experiments in fume hoods to minimize inhalation risks.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers investigate the pharmacological activity of this compound, particularly its receptor-binding or enzyme-inhibitory potential?

- Methodological Answer :

- In Vitro Assays : Use fluorescence polarization for binding affinity studies (e.g., estrogen receptors due to structural similarity to isoflavones) .

- Enzyme Inhibition : Conduct kinetic assays (e.g., Michaelis-Menten plots) with target enzymes (e.g., cytochrome P450 isoforms).

- Cell-Based Models : Validate activity in MCF-7 (breast cancer) or HEK293 (transfected) cell lines, measuring IC values via MTT assays.

Q. How should contradictory data on biological activity be resolved?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments across independent labs with standardized protocols.

- Meta-Analysis : Compare results with structurally analogous compounds (e.g., dihydroisocoumarins) to identify structure-activity relationships (SAR) .

- Advanced Analytics : Use LC-MS/MS to rule out metabolite interference or degradation products .

Q. What experimental designs are recommended for studying the environmental fate or degradation pathways of this compound?

- Methodological Answer :

- Photodegradation Studies : Expose solutions to simulated sunlight (Xe lamp, 300–800 nm) and analyze breakdown products via GC-MS .

- Biodegradation Assays : Incubate with soil or microbial consortia, monitoring parent compound depletion via UPLC.

- Ecotoxicology : Assess acute toxicity using Daphnia magna or algal growth inhibition tests .

Q. How can computational modeling enhance understanding of this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with receptors (e.g., G-protein-coupled receptors).

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to evaluate stability of ligand-receptor complexes.

- QSAR Models : Develop predictive models using descriptors like logP (1.8) and PSA (46.53 Ų) from experimental data .

Data Contradiction Analysis

Q. How to address discrepancies in reported spectroscopic data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR chemical shifts with databases (e.g., PubChem or NIST) .

- Isotopic Labeling : Synthesize -labeled analogs to resolve signal overlap in crowded spectral regions.

- Crystallography : Obtain single-crystal X-ray data to unambiguously confirm stereochemistry (e.g., (3R) configuration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.